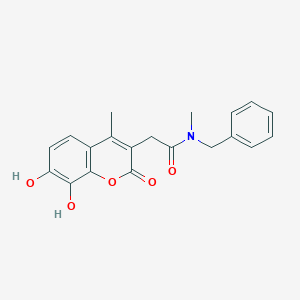![molecular formula C22H21N5O2 B264458 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用機序
The mechanism of action of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the selective inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one are complex and diverse. The selective inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, which are involved in the survival and proliferation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. Additionally, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.
実験室実験の利点と制限
The advantages of using 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments are its high selectivity and potency for BTK. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and high cost.
将来の方向性
The future directions of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involve its potential applications in various biomedical studies. The selective inhibition of BTK by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory disorders, such as asthma and COPD. Further studies are required to investigate the safety and efficacy of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in clinical trials. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective BTK inhibitors.
合成法
The synthesis of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been reported in several scientific articles, and it involves the use of different chemical reactions, such as the condensation reaction and the cyclization reaction. The synthesis method of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is complex and requires expertise in organic chemistry.
科学的研究の応用
The scientific research application of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is vast and diverse. This compound has been extensively studied for its potential applications in various biomedical studies, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
特性
製品名 |
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
|---|---|
分子式 |
C22H21N5O2 |
分子量 |
387.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H21N5O2/c1-12-9-17-14(3)23-21(25-19(17)10-13(12)2)27-22-24-18(11-20(28)26-22)15-5-7-16(29-4)8-6-15/h5-11H,1-4H3,(H2,23,24,25,26,27,28) |
InChIキー |
BYIDXHCNYLTGIZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C |
SMILES |
CC1=C(C=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C)C |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)